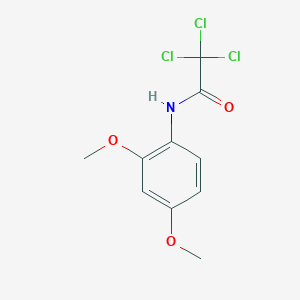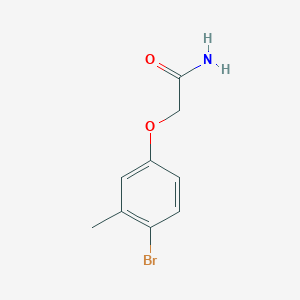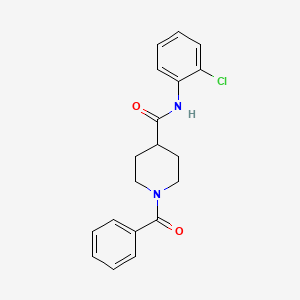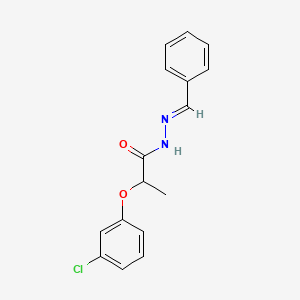![molecular formula C14H16Cl2N2O B5854421 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine, also known as DMCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCM is a piperazine derivative that belongs to the class of benzodiazepine receptor agonists. It is a potent anxiolytic, which means that it has the ability to reduce anxiety levels in individuals.
作用機序
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine acts as a benzodiazepine receptor agonist, which means that it binds to specific receptors in the brain that are involved in the regulation of anxiety levels. By binding to these receptors, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing anxiety levels.
Biochemical and Physiological Effects:
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety levels, induce sedation, and prevent convulsions. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been shown to have anticonvulsant properties, which means that it can prevent seizures.
実験室実験の利点と制限
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has several advantages for use in lab experiments. It is a potent anxiolytic, which means that it can be used to study the effects of anxiety on behavior. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been shown to have anticonvulsant properties, which makes it useful for studying the effects of seizures on behavior. However, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine also has limitations. It can cause sedation, which can interfere with the interpretation of behavioral studies.
将来の方向性
There are several future directions for the study of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine. One area of interest is the potential use of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine as a treatment for alcohol withdrawal syndrome. Another area of interest is the development of new benzodiazepine receptor agonists that have fewer side effects than 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine. Finally, the potential use of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine in the treatment of anxiety disorders and other psychiatric conditions is an area of ongoing research.
合成法
The synthesis of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine involves the reaction of 1-(2,6-dichlorophenyl)piperazine with acryloyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the final product.
科学的研究の応用
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been studied for its potential use as a treatment for alcohol withdrawal syndrome.
特性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c1-17-7-9-18(10-8-17)14(19)6-5-11-12(15)3-2-4-13(11)16/h2-6H,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPSCCUWMBGAJS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)





![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)
